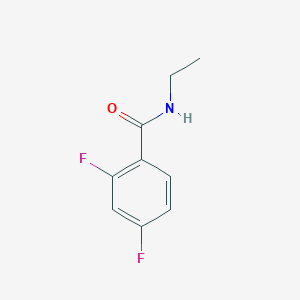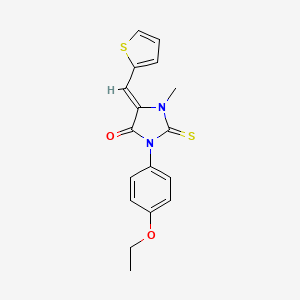![molecular formula C23H22N4O2 B4537149 2-cyano-N-(4-isopropylphenyl)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4537149.png)
2-cyano-N-(4-isopropylphenyl)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of structurally related compounds often involves condensation reactions under basic conditions, with high yields reported for similar acrylamide derivatives. For example, a study by Kariuki et al. (2022) described the synthesis of a related acrylamide with a 90% yield, utilizing basic conditions and boiling ethanol for the reaction process (Kariuki et al., 2022).
Molecular Structure Analysis
The molecular structure of acrylamides is often elucidated using techniques such as NMR spectroscopy and single-crystal X-ray diffraction. These methods have determined the structure of similar compounds, revealing detailed insights into their molecular geometry and bonding arrangements. Studies like that by Kumara et al. (2018) provide a foundation for understanding the structural aspects of acrylamide derivatives, including potential interactions and conformational stability (Kumara et al., 2018).
Chemical Reactions and Properties
Acrylamides, including those with cyano and pyrazole groups, engage in a variety of chemical reactions, contributing to their versatility in synthetic chemistry. These compounds have been explored for their reactivity towards different nucleophiles, leading to the formation of diverse heterocyclic structures. The work by Sallam et al. (2020) highlights the reactivity of acrylamide derivatives in constructing new heterocycles, demonstrating their potential for chemical synthesis and modification (Sallam et al., 2020).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, melting points, and thermal stability, are crucial for their application in material science and chemistry. The study by Whelpley et al. (2022) on phenoxy ring-substituted acrylamides provides insight into how structural modifications can influence these physical characteristics, offering a basis for predicting the behavior of similar compounds (Whelpley et al., 2022).
Chemical Properties Analysis
The chemical properties of acrylamide derivatives, including reactivity patterns, stability under various conditions, and interactions with other molecules, are pivotal for their functional application. Research by Bondock et al. (2014) on the synthesis and structural confirmation of cyanoacrylamide derivatives underscores the importance of understanding these chemical properties for the development and application of new compounds (Bondock et al., 2014).
Propriétés
IUPAC Name |
(E)-2-cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(4-propan-2-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-15(2)16-4-8-20(9-5-16)26-23(28)18(13-24)12-19-14-25-27-22(19)17-6-10-21(29-3)11-7-17/h4-12,14-15H,1-3H3,(H,25,27)(H,26,28)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXZERLPNDKXLZ-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=CC2=C(NN=C2)C3=CC=C(C=C3)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)/C(=C/C2=C(NN=C2)C3=CC=C(C=C3)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[4-(propan-2-yl)phenyl]prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-{[(3-hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4537077.png)
![2-{[(2-chlorobenzyl)thio]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4537079.png)
![N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(3-chlorophenyl)(thiourea)]](/img/structure/B4537081.png)
![2-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4537089.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)-N~1~-isobutylglycinamide](/img/structure/B4537090.png)

![4-{[4-(2-nitrovinyl)phenoxy]acetyl}morpholine](/img/structure/B4537110.png)
![N-[2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B4537113.png)
![2-[(2,6-dichlorobenzyl)thio]-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4537118.png)


![4-(1-benzyl-1H-pyrazol-4-yl)-5-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4537148.png)
![2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-fluorophenyl)amino]acrylonitrile](/img/structure/B4537153.png)
![6-methoxy-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4537164.png)